ビオチンアミドカプロイルヒドラジド

概要

説明

Biotinamidocaproyl hydrazide, also known as (+)-Biotinamidohexanoic acid hydrazide, is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes. This compound is known for its ability to form semi-permanent hydrazone bonds with aldehydes, making it a valuable tool in biochemical research .

科学的研究の応用

Biotinamidocaproyl hydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a biotinylation reagent to label and detect glycoproteins and other carbohydrate-containing compounds.

Biology: The compound is employed in the study of glycosylation patterns in proteins and the analysis of carbohydrate structures.

Medicine: Biotinamidocaproyl hydrazide is used in diagnostic assays to detect specific biomolecules and in drug delivery systems to target specific cells or tissues.

Industry: The compound is utilized in the production of biotinylated products for various applications, including biotechnology and pharmaceuticals

作用機序

Target of Action

Biotin LC hydrazide, also known as Biotinamidocaproyl hydrazide, primarily targets glycoproteins and glycans . These are carbohydrate-containing compounds that play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

Mode of Action

Biotin LC hydrazide is a modification reagent of long-chain proteins . It transforms periodate-oxidized glycoproteins . The hydrazide moiety of the compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This interaction results in the modification of the target glycoproteins and glycans .

Result of Action

The result of Biotin LC hydrazide’s action is the modification of glycoproteins and glycans . This modification can be used for various research purposes, such as the study of glycoprotein and glycan function and structure .

生化学分析

Biochemical Properties

Biotinamidocaproyl hydrazide is often used to target glycoproteins and glycans . It is carbohydrate reactive and is more sensitive than biotin hydrazide . The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds .

Cellular Effects

Biotinamidocaproyl hydrazide can transform periodate-oxidized glycoproteins . This transformation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Biotinamidocaproyl hydrazide involves its reaction with aldehydes formed by periodate-oxidation of sugar groups . This forms semi-permanent hydrazone bonds . The compound can also be used to link biotin to antibodies and ribonucleotides .

Temporal Effects in Laboratory Settings

It is known that the compound is highly soluble in DMSO and is membrane permeable .

Metabolic Pathways

Biotinamidocaproyl hydrazide is involved in the modification of glycoproteins and other carbohydrate-containing compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotinamidocaproyl hydrazide typically involves the reaction of biotin with ε-aminocaproic acid hydrazide. The process begins with the activation of the carboxyl group of biotin, followed by its reaction with the amino group of ε-aminocaproic acid hydrazide to form a covalent bond . The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Biotinamidocaproyl hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Biotinamidocaproyl hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide moiety can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the hydrazide group, leading to different functional groups.

Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving Biotinamidocaproyl hydrazide include oxidizing agents like periodate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving Biotinamidocaproyl hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield aldehyde or ketone derivatives, while reduction reactions can produce amine derivatives .

類似化合物との比較

Biotinamidocaproyl hydrazide is unique compared to other biotinylation reagents due to its long spacer arm, which minimizes steric hindrance and allows for more efficient labeling of target molecules. Similar compounds include:

Biotin hydrazide: A shorter-chain biotinylation reagent with similar reactivity but less sensitivity.

Biotin-X-hydrazide: Another biotinylation reagent with a different spacer arm length and reactivity profile

Biotinamidocaproyl hydrazide stands out due to its enhanced sensitivity and ability to label a broader range of target molecules effectively.

生物活性

Biotinamidocaproyl hydrazide (BACH), also known as (+)-Biotin-ε-aminocaproyl hydrazide, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with BACH, supported by data tables and case studies.

Biotinamidocaproyl hydrazide has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₉N₅O₃S

- Molecular Weight : 371.5 g/mol

- CAS Number : 109276-34-8

- Appearance : White powder

- Melting Point : 211°C

- Purity : 90%+ by elemental analysis

BACH functions primarily as a biotinylation agent, facilitating the attachment of biotin to various biomolecules. This property is significant in biochemical applications, particularly in enzyme assays and immunoassays, where biotin-streptavidin interactions are utilized for detection purposes. The hydrazide group in BACH allows for specific conjugation to carbonyl-containing molecules, enhancing its utility in drug delivery and targeting systems.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including BACH, exhibit notable antimicrobial properties. A review of literature from 2010 to 2016 highlights several studies demonstrating the efficacy of hydrazide-hydrazone compounds against various bacterial strains:

- Antibacterial Activity : BACH has shown activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antifungal Activity : In vitro studies have demonstrated that certain derivatives of hydrazides can inhibit fungal growth effectively, although specific data on BACH's antifungal activity remains limited .

- Anticancer Properties : Preliminary studies suggest that hydrazide derivatives may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Antimicrobial Efficacy of BACH Derivatives

| Compound | Target Organism | MIC (μg/ml) | Reference |

|---|---|---|---|

| BACH | Staphylococcus aureus | 25 | |

| BACH | Escherichia coli | 12.5 | |

| BACH | Bacillus subtilis | 6.25 | |

| BACH | Klebsiella pneumoniae | 12.5 |

Study on Antimicrobial Properties

In a study conducted by Kumar et al., several hydrazide derivatives were synthesized and evaluated for their antimicrobial activity. BACH was included in this evaluation, demonstrating significant antibacterial effects comparable to standard antibiotics such as ampicillin . The study employed methods such as zone of inhibition measurements and MIC determinations to assess efficacy.

Application in Bioconjugation

BACH has been utilized in bioconjugation studies where it was linked to various biomolecules to enhance their stability and bioactivity. For instance, its role in labeling glycans for high-performance liquid chromatography (HPLC) analysis showcases its versatility in biochemical applications .

特性

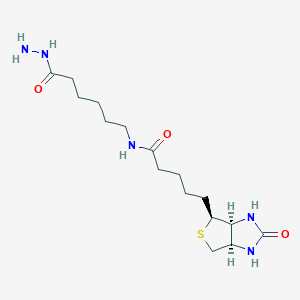

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJWOSAXNHWBPR-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911069 | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109276-34-8 | |

| Record name | Biotinamidocaproyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109276-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin-6-aminocaproyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109276348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。